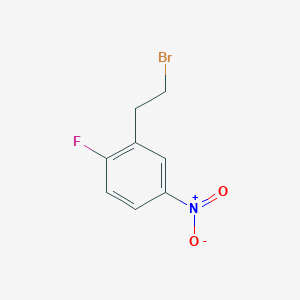![molecular formula C12H18Cl2N2O B13522401 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidin-2-one and 4-aminobenzyl chloride.
Reaction: The piperidin-2-one is reacted with 4-aminobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-Methylphenyl)methyl]piperidin-2-onedihydrochloride
- 1-[(4-Chlorophenyl)methyl]piperidin-2-onedihydrochloride
- 1-[(4-Nitrophenyl)methyl]piperidin-2-onedihydrochloride
Uniqueness
1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride is unique due to its specific amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H18Cl2N2O |
|---|---|
Molekulargewicht |
277.19 g/mol |
IUPAC-Name |
1-[(4-aminophenyl)methyl]piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15;;/h4-7H,1-3,8-9,13H2;2*1H |
InChI-Schlüssel |
PJMKDSWTTJDCCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)CC2=CC=C(C=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


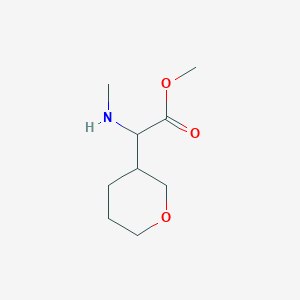
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
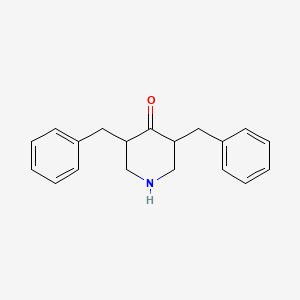
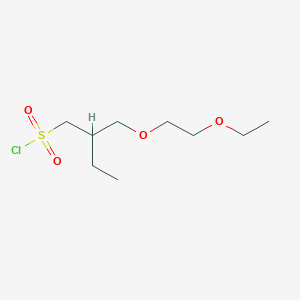
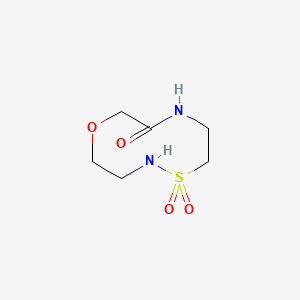
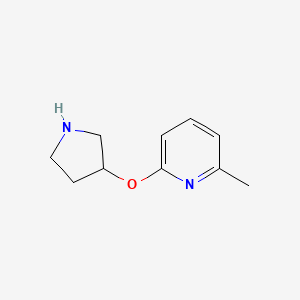

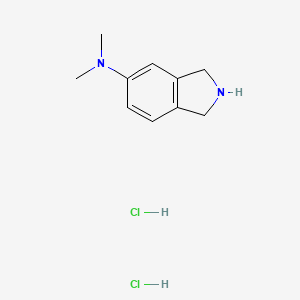

![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
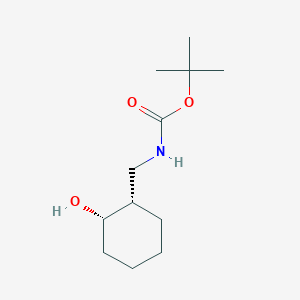
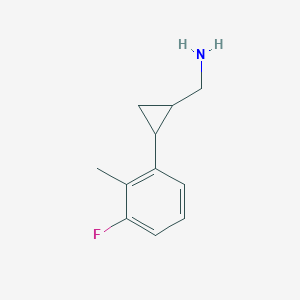
![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
